molecular formula C18H21ClO B8427002 1-(4-Biphenyloxy)-6-chlorohexane

1-(4-Biphenyloxy)-6-chlorohexane

Cat. No.: B8427002
M. Wt: 288.8 g/mol
InChI Key: VWRLHKHVALHPNU-UHFFFAOYSA-N
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Description

1-(4-Biphenyloxy)-6-chlorohexane is a halogenated alkoxy compound featuring a 6-chlorohexane backbone substituted with a biphenyloxy group at the 1-position.

The biphenyloxy group confers rigidity and π-conjugation, which may enhance thermal stability and optical properties compared to simpler alkoxy derivatives. However, its bulkiness could reduce solubility in polar solvents, a trade-off common in aromatic-substituted alkanes.

Properties

Molecular Formula

C18H21ClO

Molecular Weight

288.8 g/mol

IUPAC Name

1-(6-chlorohexoxy)-4-phenylbenzene

InChI

InChI=1S/C18H21ClO/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2

InChI Key

VWRLHKHVALHPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

1-(tert-Butyldimethylsiloxy)-6-chlorohexane

Structure: Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group instead of biphenyloxy. Synthesis: Produced via silylation of 6-chloro-1-hexanol using tert-butyldimethylchlorosilane (TBSCl) and imidazole in DMF under inert conditions. The TBS group acts as a protecting moiety for hydroxyl groups, enhancing stability during subsequent reactions . Applications: Used in block copolymer lithography (e.g., PS-(OH)₂-PMMA), where the chlorohexane segment facilitates crosslinking or phase separation in thin films . Key Differences:

  • The TBS group improves hydrolytic stability compared to unprotected hydroxyl analogs.
  • Less aromatic character than 1-(4-Biphenyloxy)-6-chlorohexane, reducing π-π interactions but increasing compatibility with nonpolar matrices.

1-(Buta-1,3-dien-2-yloxy)-6-chlorohexane

Structure: Substituted with a butadienyloxy group, introducing unsaturation. Synthesis: Synthesized via esterification of 6-chloro-1-hexanol with acryloyl chloride under basic conditions (triethylamine/THF), yielding an 87% isolated product . Applications: Potential monomer for polymerization (e.g., via radical or anionic pathways) due to the reactive diene group. Key Differences:

  • The dienyl group enables conjugation and polymerization, unlike the inert biphenyloxy moiety.
  • Higher synthetic yield (87% vs. inferred lower yields for biphenyloxy analogs) suggests efficient substitution under mild conditions .

1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-6-chlorohexane (HLT-pcDTz Precursor)

Structure : Contains a triethylene glycol azide (TEG-azide) chain.
Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 32% yield. The azide group enables "click chemistry" for bioconjugation .
Applications : Used in cell-surface tagging (e.g., HLT-pcDTz) for optical and chemical labeling, leveraging azide reactivity with tetrazine derivatives .
Key Differences :

  • The hydrophilic TEG-azide chain enhances water solubility, contrasting with the hydrophobic biphenyloxy group.
  • Lower yield (32%) compared to other analogs highlights challenges in multi-step functionalization .

Critical Analysis of Structural and Functional Divergence

  • Reactivity : Azide- and dienyl-substituted derivatives exhibit higher chemical versatility (e.g., click chemistry, polymerization) compared to biphenyloxy analogs, which prioritize structural rigidity.
  • Yield : Butadienyloxy substitution achieves superior yields (87%), likely due to straightforward esterification, whereas azide-functionalized compounds suffer from multi-step inefficiencies .
  • Applications: Biphenyloxy derivatives are theorized for materials science, while TEG-azide and TBS-protected analogs are empirically validated in biotechnology and lithography, respectively .

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